molecular formula C8H20Cl2N2O2 B2771843 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride CAS No. 67435-43-2

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride

Cat. No.: B2771843
CAS No.: 67435-43-2
M. Wt: 247.16
InChI Key: ZDWMZIWWYSLIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its ability to act as a versatile intermediate in organic synthesis and has applications in medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride typically involves the reaction of piperidine with an appropriate aminooxy compound under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The aminooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to the disruption of biochemical pathways, making it a valuable tool in the study of metabolic processes and disease mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Aminooxy-3-piperidin-1-ylpropan-2-ol: The base compound without the dihydrochloride salt.

    3-Aminooxy-1-piperidinylpropan-2-ol: A structural isomer with different functional group positioning.

    1-Aminooxy-3-morpholin-1-ylpropan-2-ol: A similar compound with a morpholine ring instead of piperidine.

Uniqueness

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Biological Activity

Overview

1-Aminooxy-3-piperidin-1-ylpropan-2-ol; dihydrochloride, with the chemical formula C8_8H19_{19}Cl2_2N3_3O2_2 and CAS number 67435-43-2, is a compound recognized for its diverse applications in medicinal chemistry and biochemical research. This compound serves as a versatile intermediate in organic synthesis and has been investigated for its biological activities, particularly in enzyme inhibition and protein modification.

The synthesis of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol; dihydrochloride typically involves the reaction of piperidine with an aminooxy compound under controlled conditions, often utilizing solvents such as ethanol or methanol. Hydrochloric acid is added to form the dihydrochloride salt, enhancing its solubility and stability. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites or modifying the enzyme's structure, disrupting biochemical pathways that are critical for various metabolic processes. This mechanism makes it a valuable tool in studying metabolic diseases and other biological phenomena.

Enzyme Inhibition

Research indicates that 1-Aminooxy-3-piperidin-1-ylpropan-2-ol; dihydrochloride exhibits significant enzyme inhibitory effects. For example:

  • Inhibition of Nitric Oxide Synthase (NOS) : The compound has been shown to inhibit NOS activity, which is crucial for regulating vascular tone and neurotransmission. This inhibition can have implications for conditions like hypertension and neurodegenerative diseases.
  • Impact on Cyclic Nucleotide Phosphodiesterases (PDEs) : Studies suggest that this compound may modulate PDE activity, influencing intracellular signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol; dihydrochloride. It has demonstrated activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Study 1: Enzyme Inhibition in Cancer Research

A study investigated the effects of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol; dihydrochloride on cancer cell lines. The results showed that the compound significantly inhibited cell proliferation by targeting specific metabolic pathways involved in tumor growth. The study concluded that this compound could serve as a lead molecule for developing novel anticancer therapies .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neuroinflammation. It was found to reduce inflammatory markers and improve neuronal survival rates, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Biological Activity
1-Aminooxy-3-piperidin-1-ylpropan-2-olDihydrochloride saltEnzyme inhibition, antimicrobial properties
3-Aminooxy-1-piperidinylpropan-2-olStructural isomerVarying enzyme inhibition profiles
1-Aminooxy-3-morpholin-1-ylpropan-2-olMorpholine derivativeDiffering pharmacological effects

Properties

IUPAC Name

1-aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.2ClH/c9-12-7-8(11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAWFYSXHFZMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.